molecular formula C15H16BrN3O3S B2627626 4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034511-90-3

4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2627626
CAS No.: 2034511-90-3
M. Wt: 398.28
InChI Key: OIWWBTGHUVEDCJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide pharmacophore linked to a 4-cyclopropylpyrimidinone moiety. This structure is of significant interest in medicinal chemistry, particularly in the development of multi-target enzyme inhibitors. The benzenesulfonamide group is a known key zinc-binding motif for inhibiting Carbonic Anhydrase (CA) isoforms . CAs are involved in pH regulation, and their overexpression is linked to inflammatory pain and neuropathic pain conditions . Concurrently, the pyrimidinone scaffold is a privileged structure in drug discovery, contributing to a molecule's ability to interact with additional enzymatic targets. Researchers can explore this compound as a potential multi-target agent, as similar sulfonamide-tethered molecules have shown promise in simultaneously inhibiting CA, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, a strategy that may lead to enhanced anti-inflammatory and analgesic effects with improved safety profiles . The 4-bromo substituent on the benzene ring and the cyclopropyl group on the pyrimidinone ring offer sites for further chemical modification, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity. This compound is intended for research applications only, including in vitro enzyme inhibition assays, mechanistic studies on inflammatory pathways, and as a synthetic intermediate for the development of novel therapeutic candidates. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-3-5-13(6-4-12)23(21,22)18-7-8-19-10-17-14(9-15(19)20)11-1-2-11/h3-6,9-11,18H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWWBTGHUVEDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the cyclopropyl group and the bromination of the aromatic ring. The final step involves the sulfonation of the benzene ring to yield the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:

Compound Name / ID Core Heterocycle Substituents Molecular Formula (Calcd.) Notable Properties Reference
4-Bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide Pyrimidinone Bromophenyl, cyclopropyl C₁₅H₁₅BrN₃O₃S High polarity due to sulfonamide and pyrimidinone; potential kinase inhibition
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazine Benzyloxy, phenyl C₁₇H₁₅N₃O₄S IR: C=O (1707 cm⁻¹), C=N (1603 cm⁻¹); synthesized via benzyl bromide substitution
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) Oxazolo-pyridine Piperidinyl, benzyl, propenoate C₂₃H₂₅N₃O₃ Mp: 136°C; IR: C=O (1707 cm⁻¹), C=N (1603 cm⁻¹)
4-Bromo-N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-4H-pyrrolo[2,3-d]pyrimidin-3-(7H)-yl)benzenesulfonamide (19) Pyrrolo-pyrimidine Dual bromophenyl, sulfonamide C₂₄H₁₆Br₂N₆O₄S₂ Mp: 296.6°C; IR: NH/NH₂ (3405–3261 cm⁻¹), SO₂ (1384–1174 cm⁻¹)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (53) Pyrazolo-pyrimidine Fluoro-chromenone, isopropylamide C₃₃H₂₆F₃N₅O₄ Mass: 589.1 (M⁺+1); Mp: 175–178°C
Key Observations:
  • Heterocyclic Core: The target compound’s pyrimidinone core distinguishes it from pyridazine (5a), oxazolo-pyridine (16), pyrrolo-pyrimidine (19), and pyrazolo-pyrimidine (53) derivatives. Pyrimidinones are known for hydrogen-bonding interactions with biological targets, whereas pyridazines and pyrazolo-pyrimidines often exhibit enhanced π-stacking.
  • Substituent Effects: The bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to the benzyloxy (5a) or fluoro-chromenone (53) groups. Cyclopropyl substituents, as in the target compound, are favored for metabolic stability due to reduced oxidative metabolism.
  • Physical Properties : High melting points (>250°C) are common in sulfonamides with rigid heterocycles (e.g., compound 19 at 296.6°C), suggesting similar thermal stability for the target compound.

Biological Activity

4-Bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and interactions with biological systems is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆BrN₃O₃S
  • Molecular Weight : 398.3 g/mol
  • CAS Number : 2034511-90-3

The compound features a bromine atom and a sulfonamide group, which are known to influence biological activity. The presence of a cyclopropyl group and a pyrimidine derivative contributes to its unique chemical reactivity and interaction potential with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The results from the Sulforhodamine B (SRB) assay demonstrated that it exhibits cytotoxic effects, potentially inhibiting cancer cell proliferation.

Cell Line Inhibition Rate (%)
MCF765%
HeLa50%

Molecular docking studies further support these findings, indicating favorable binding interactions with key receptors involved in tumor growth.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial metabolism or cancer cell proliferation.
  • Protein Binding : Studies have shown that it interacts with human serum albumin (HSA), which can affect its pharmacokinetics and bioavailability.
  • Cellular Uptake : The structural features allow for effective cellular uptake, enhancing its therapeutic efficacy.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal moderate to strong binding affinity to serum proteins, which is crucial for maintaining therapeutic levels in circulation. However, potential hepatotoxicity has been noted, necessitating further investigation into its safety profile.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate .
  • Anticancer Research : Another study focused on the anticancer effects of similar compounds, revealing that modifications in the molecular structure can enhance activity against breast cancer cells . This suggests that further structural optimization of this compound could yield even more potent derivatives.

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